![molecular formula C20H19NO2S B2784901 N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831240-77-8](/img/structure/B2784901.png)
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound interacts with specific targets in the body, including proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in different studies. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the activity of specific enzymes in the body, including acetylcholinesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its limited solubility in water can be a challenge in some experiments, and its high cost can limit its use in some research projects.
Orientations Futures
There are several future directions for the research on N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Another direction is to investigate its interaction with specific proteins and enzymes in the body, which could lead to the discovery of new targets for drug development. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its effects on the body.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves the reaction between 2-furoic acid and 2-phenylethylamine in the presence of thionyl chloride. The reaction results in the formation of 2-(2-phenylethyl)furan-2-carbonyl chloride, which is then reacted with phenylmethanethiol in the presence of a base to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a probe to study the interaction between proteins and small molecules. In pharmacology, it has been used to study the mechanism of action of different drugs and their effects on the body.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-20(21-14-13-16-7-3-1-4-8-16)19-12-11-17(23-19)15-24-18-9-5-2-6-10-18/h1-12H,13-15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYDTPMMSYXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)
![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
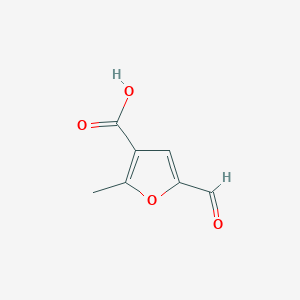
![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)
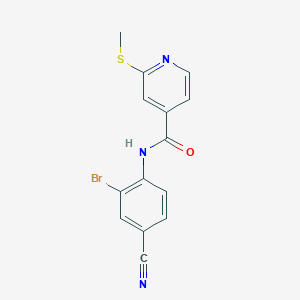

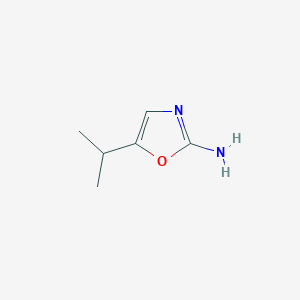
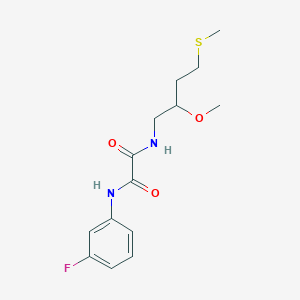
![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
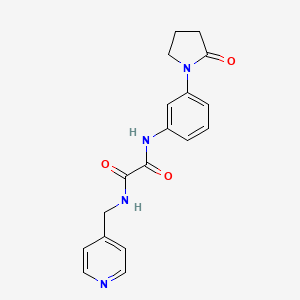
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)